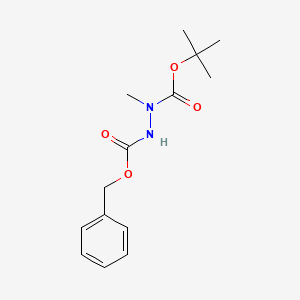

2-Benzyl 1-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

Description

Properties

CAS No. |

57699-92-0 |

|---|---|

Molecular Formula |

C14H20N2O4 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(phenylmethoxycarbonylamino)carbamate |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16(4)15-12(17)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17) |

InChI Key |

VAMMMDCHQXKFMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Starting materials: N-methylhydrazine (methylhydrazine) and di-tert-butyl dicarbonate.

- Solvent: Isopropanol (i-PrOH) or dichloromethane (CH2Cl2).

- Temperature: Room temperature (approximately 21°C).

- Reaction time: Approximately 16 hours.

- Procedure: Di-tert-butyl dicarbonate is added dropwise to a stirring solution of methylhydrazine in i-PrOH or CH2Cl2. The mixture is stirred at room temperature for 16 hours to ensure complete reaction.

Workup and Purification

- The solvent is removed under reduced pressure (in vacuo).

- The crude product is purified by flash column chromatography using a solvent system of 20% diethyl ether/petroleum ether.

- The product, di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, is isolated as a white solid.

Yield and Characterization

| Parameter | Value |

|---|---|

| Yield | 60–88% (varies by procedure) |

| Melting point | 54–62 °C |

| 1H NMR (CDCl3, 600 MHz) | δ 6.55–6.10 (br s, 1H), 3.11 (s, 3H), 1.47 (s, 18H) |

| 13C NMR (CDCl3, 150 MHz) | δ 171.2 (C=O), 155.9 (C=O), 81.3 (C-O), 60.4 (CH3), 28.3 (CH3) |

| IR (solid) | 3316, 2978, 2932, 1701 cm⁻¹ |

The spectral data align well with literature values, confirming the successful formation of the di-tert-butyl protected hydrazine derivative.

Introduction of the Benzyl Group

While direct literature on the exact preparation of 2-Benzyl 1-tert-butyl 1-methylhydrazine-1,2-dicarboxylate is limited, analogous procedures for benzyl carbamate formation suggest the following approach:

- Starting from di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate , benzylation can be achieved by reacting with benzyl chloroformate or benzyl bromide under basic conditions.

- Alternatively, benzyl carbamate protection can be introduced via reaction with benzyl chloroformate in the presence of a base such as triethylamine.

These methods are consistent with standard carbamate formation techniques used in hydrazine chemistry.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylhydrazine + di-tert-butyl dicarbonate, i-PrOH, 21°C, 16 h | Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | 60–88 | Flash chromatography purification |

| 2 | Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate + benzyl chloroformate, base (e.g., NEt3), DCM, rt | 2-Benzyl 1-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | Variable | Requires optimization |

Analytical Data and Characterization

The final compound should be characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the presence of benzyl protons and carbamate carbons.

- Infrared Spectroscopy (IR): To confirm carbamate carbonyl stretches (~1700 cm⁻¹).

- Mass Spectrometry (MS): To verify molecular weight.

- Melting point determination for purity assessment.

The preparation of 2-Benzyl 1-tert-butyl 1-methylhydrazine-1,2-dicarboxylate involves careful control of reaction conditions to avoid over-alkylation or side reactions. The use of di-tert-butyl dicarbonate as a protecting agent for hydrazine nitrogen atoms is well-established and provides stable intermediates for further functionalization. The benzyl group introduction typically employs benzyl chloroformate, a reagent known for efficient carbamate formation.

The yields reported for the initial protection step are generally good (60–88%), while the benzylation step may require optimization depending on reaction scale and conditions. Purification by flash chromatography remains the standard to obtain analytically pure material.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Methylhydrazine |

| Protecting agent | Di-tert-butyl dicarbonate |

| Solvents | Isopropanol, dichloromethane |

| Reaction temperature | Room temperature (21°C) |

| Reaction time | 16 hours (protection), variable (benzylation) |

| Purification method | Flash column chromatography |

| Characterization techniques | 1H NMR, 13C NMR, IR, MS, melting point |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

Reduction: Reduction reactions can convert the ester groups into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups such as halides or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN₃) and ammonia (NH₃) are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include hydrazones, alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The ester groups may also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:

Physicochemical Properties

- Thermal Stability : Data for the target compound are sparse, but analogs such as dibenzyl diazene-1,2-dicarboxylate (CAS 2449-05-0) have reported melting points of 95°C , suggesting similar thermal resilience in dicarboxylate esters .

Q & A

Basic: What are the recommended synthetic routes for 2-Benzyl 1-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, and how can reaction conditions be optimized?

Answer:

A common method involves catalytic hydrogenation using palladium on activated carbon (10% Pd/C) in ethanol at room temperature. For example, 24.8 g of precursor yielded 12.3 g (48% purity, 57% theoretical yield) after filtration and reduced-pressure concentration . Optimization strategies include:

- Catalyst loading : Adjust Pd/C ratio to balance cost and efficiency.

- Solvent selection : Ethanol is preferred for solubility and safety.

- Purification : Celite filtration followed by vacuum distillation minimizes impurities.

- Temperature control : Maintain RT to avoid side reactions.

Advanced: How can conflicting data on reaction yields and purity (e.g., 48% purity vs. theoretical 57%) be resolved in hydrogenation protocols?

Answer:

Discrepancies often arise from incomplete hydrogen uptake or competing side reactions. Advanced approaches include:

- In situ monitoring : Use FTIR or HPLC to track reaction progress.

- Post-reaction workup : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from byproducts.

- Mechanistic studies : Probe Pd-C binding affinity via DFT calculations to optimize catalyst-substrate interactions .

Basic: What safety precautions are critical when handling this compound?

Answer:

Based on GHS classifications:

- Acute toxicity (H302) : Use fume hoods and avoid ingestion.

- Skin sensitization (H317) : Wear nitrile gloves and lab coats.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

- Emergency protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water rinses to prevent environmental release .

Advanced: How can researchers mitigate decomposition risks under elevated temperatures or light exposure?

Answer:

Decomposition products (e.g., CO, NOx) require advanced mitigation:

- Thermal stability assays : Conduct TGA/DSC to identify degradation thresholds.

- Light-sensitive storage : Use amber glassware and UV-filtered environments.

- Inert atmosphere handling : Perform reactions under N₂/Ar to suppress oxidative side reactions .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : Peaks for benzyl (δ 7.2–7.5 ppm), tert-butyl (δ 1.2–1.4 ppm), and methyl groups (δ 3.0–3.5 ppm) .

- IR spectroscopy : Carbamate C=O stretches near 1700 cm⁻¹.

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 319.35 .

Advanced: How do crystallographic data inform stereochemical outcomes in derivatives?

Answer:

Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group, a = 16.220 Å, b = 15.361 Å) reveals:

- Torsional angles : Confirm hydrazine backbone conformation.

- Packing interactions : Hydrogen bonding networks influence solubility and stability .

- SHELX refinement : Use SHELXL for high-resolution data to resolve disorder in tert-butyl groups .

Basic: What are the environmental disposal guidelines for this compound?

Answer:

- Waste treatment : Neutralize with 10% NaOH before incineration.

- Aquatic toxicity : Avoid drains; use licensed disposal services.

- Regulatory compliance : Not classified under SARA Title III or California Prop 65, but adhere to local hazardous waste laws .

Advanced: What computational methods predict reactivity in hydrazine-carbamate derivatives?

Answer:

- DFT calculations : Model transition states for hydrogenation steps (e.g., B3LYP/6-31G* level).

- MD simulations : Assess solvent effects on reaction kinetics.

- QSPR models : Correlate substituent effects (e.g., benzyl vs. alkyl groups) with reaction yields .

Basic: How is purity assessed post-synthesis, and what thresholds are acceptable for biological assays?

Answer:

- HPLC : ≥95% purity (λ = 254 nm, C18 column, MeCN/H₂O mobile phase).

- TLC : Rf ~0.5 (hexane:EtOAc = 3:1).

- Acceptability : ≥90% for in vitro studies; ≥98% for in vivo applications .

Advanced: What strategies address low enantiomeric excess in asymmetric syntheses of related dicarboxylates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.